
Ethyl 2-(2-iodothiazol-4-yl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester typically involves the iodination of a thiazole precursor. One common method is the reaction of 4-thiazoleacetic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives, while coupling reactions can produce complex molecules with extended conjugation.
科学的研究の応用
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis.
Biology: Thiazole derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
4-Thiazoleacetic acid, 2-amino-alpha-(methoxyimino)-: This compound has an amino group instead of an iodine atom, which can significantly alter its reactivity and biological activity.
4-Thiazoleacetic acid, 2-chloro-alpha,alpha-dimethyl-, ethyl ester: The chlorine atom in this compound can lead to different substitution reactions compared to the iodine derivative.
2-Iodo-4-thiazolecarboxylic acid: This compound lacks the alpha,alpha-dimethyl and ethyl ester groups, which can affect its solubility and reactivity.
Uniqueness
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution and coupling reactions. The alpha,alpha-dimethyl groups also provide steric hindrance, influencing the compound’s overall stability and reactivity.
特性
分子式 |
C9H12INO2S |
|---|---|
分子量 |
325.17 g/mol |
IUPAC名 |
ethyl 2-(2-iodo-1,3-thiazol-4-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H12INO2S/c1-4-13-7(12)9(2,3)6-5-14-8(10)11-6/h5H,4H2,1-3H3 |
InChIキー |
PUCZVNRPBABNHL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C1=CSC(=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



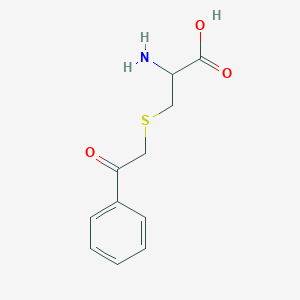

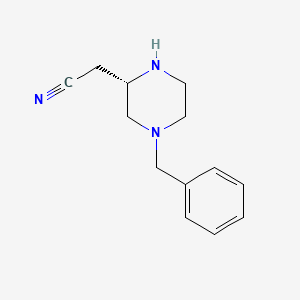
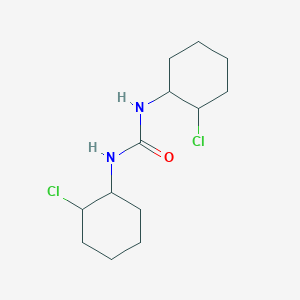
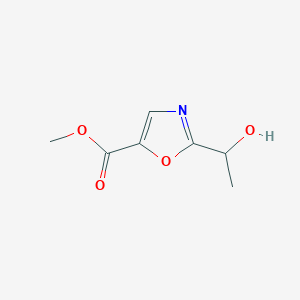
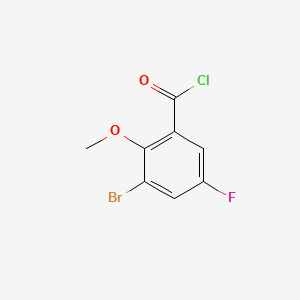
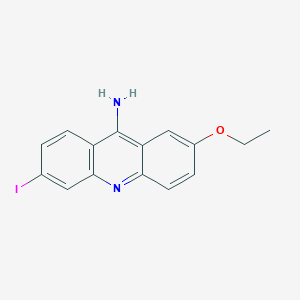
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)

![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
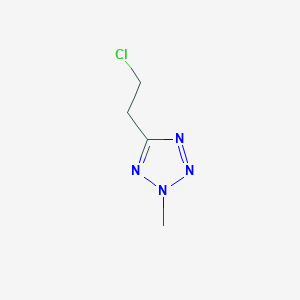
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)

